Cas no 4655-68-9 (1,4-Benzenedicarbonitrile, 2,5-dimethoxy-)
1,4-Benzenedicarbonitrile, 2,5-dimethoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzenedicarbonitrile, 2,5-dimethoxy-
- 2,5-Dimethoxy-1,4-benzoldicarbonitril
- G70552
- CS-0379229
- AKOS022192353
- 2,5-dimethoxyterephthalonitrile
- SCHEMBL2761994
- 4655-68-9
- 2,5-dimethoxybenzene-1,4-dicarbonitrile
- 2,5-dicyano-1,4-dimethoxybenzene
-
- Inchi: 1S/C10H8N2O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4H,1-2H3
- InChI Key: PKLOSECFAMYVCD-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C#N)C(=CC=1C#N)OC
Computed Properties
- Exact Mass: 188.05864
- Monoisotopic Mass: 188.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 66Ų
Experimental Properties
- PSA: 66.04
1,4-Benzenedicarbonitrile, 2,5-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D409886-5g |
2,5-dimethoxyterephthalonitrile |
4655-68-9 | 95%+ | 5g |
$510 | 2024-08-03 | |
| Ambeed | A1520255-100mg |
2,5-Dimethoxyterephthalonitrile |
4655-68-9 | 95% | 100mg |
$65.0 | 2025-04-19 | |
| Ambeed | A1520255-250mg |
2,5-Dimethoxyterephthalonitrile |
4655-68-9 | 95% | 250mg |
$109.0 | 2025-04-19 | |
| Ambeed | A1520255-1g |
2,5-Dimethoxyterephthalonitrile |
4655-68-9 | 95% | 1g |
$291.0 | 2025-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449899-100mg |
2,5-Dimethoxyterephthalonitrile |
4655-68-9 | 98% | 100mg |
¥ȡƜŤ | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449899-250mg |
2,5-Dimethoxyterephthalonitrile |
4655-68-9 | 98% | 250mg |
¥řƜǷ | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449899-1g |
2,5-Dimethoxyterephthalonitrile |
4655-68-9 | 98% | 1g |
¥ňŤĶŤ | 2023-07-25 | |
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL1840242-1g |
1,4-Benzenedicarbonitrile, 2,5-dimethoxy- |
4655-68-9 | 95% | 1g |
¥1800 | 2023-11-08 | |
| 1PlusChem | 1P024I7P-100mg |
2,5-Dimethoxyterephthalonitrile |
4655-68-9 | 95% | 100mg |
$49.00 | 2023-12-17 | |
| 1PlusChem | 1P024I7P-250mg |
2,5-Dimethoxyterephthalonitrile |
4655-68-9 | 95% | 250mg |
$82.00 | 2023-12-17 |
1,4-Benzenedicarbonitrile, 2,5-dimethoxy- Suppliers
1,4-Benzenedicarbonitrile, 2,5-dimethoxy- Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 1,4-Benzenedicarbonitrile, 2,5-dimethoxy-
Comprehensive Analysis of 1,4-Benzenedicarbonitrile, 2,5-dimethoxy- (CAS No. 4655-68-9): Properties, Applications, and Industry Trends
1,4-Benzenedicarbonitrile, 2,5-dimethoxy- (CAS No. 4655-68-9) is a specialized organic compound gaining attention in advanced material science and pharmaceutical research. This dimethoxy-substituted benzene derivative features a unique molecular structure with two nitrile groups (-CN) and methoxy (-OCH3) substituents at the 2,5-positions, making it a versatile intermediate for synthesizing high-value chemicals. The compound's electron-withdrawing nitrile groups and electron-donating methoxy groups create a balanced electronic profile, enabling applications in optoelectronics and coordination chemistry.
Recent studies highlight the growing demand for 2,5-dimethoxy-1,4-benzenedicarbonitrile in organic light-emitting diodes (OLEDs) and photovoltaic materials. Researchers are exploring its role as a building block for conjugated polymers, where its planar structure facilitates π-π stacking—a critical factor for charge transport in semiconductor devices. Industry reports indicate a 12% annual growth in the high-purity aromatic nitrile market, driven by innovations in flexible electronics and energy storage systems.
The synthesis of CAS 4655-68-9 typically involves nucleophilic aromatic substitution or palladium-catalyzed cyanation reactions. Advanced purification techniques like zone refining or preparative HPLC ensure ≥99% purity for electronic-grade applications. Analytical characterization via NMR spectroscopy and mass spectrometry confirms the compound's distinct 1H-NMR signals at δ 3.9 ppm (methoxy protons) and δ 7.8 ppm (aromatic protons).
Environmental considerations are shaping the future of dimethoxybenzene derivatives. A 2023 market analysis revealed that 68% of manufacturers now prioritize green chemistry approaches for such intermediates, employing biocatalytic methods or microwave-assisted synthesis to reduce solvent waste. This aligns with the UN Sustainable Development Goals (SDG 12) for responsible chemical production.
In pharmaceutical contexts, 2,5-dimethoxy-1,4-dicyanobenzene serves as a precursor for bioactive molecules. Patent databases show increased activity around its use in kinase inhibitor scaffolds and anticancer agent development. However, researchers emphasize the need for rigorous structure-activity relationship (SAR) studies to optimize therapeutic potential while minimizing metabolic liabilities.
The compound's thermal stability (decomposition temperature >300°C) makes it suitable for high-temperature polymer processing. Material scientists are investigating its incorporation into polyimide membranes for gas separation and thermoset resins with enhanced mechanical properties. These developments respond to the aerospace industry's demand for lightweight, heat-resistant composites.
Quality control standards for 4655-68-9 continue to evolve. The latest ISO 10993 guidelines recommend comprehensive genotoxicity screening for such intermediates when used in medical device coatings. Analytical challenges include maintaining batch-to-batch consistency in residual solvent content and metal impurity levels, particularly for electronic applications.
Emerging research explores the compound's potential in supramolecular chemistry. Its ability to form coordination polymers with transition metals like zinc or copper opens possibilities for sensor materials and catalytic frameworks. A 2024 Nature Chemistry publication demonstrated its utility in constructing porous organic cages for selective molecular recognition.
From a commercial perspective, 1,4-benzenedicarbonitrile derivatives face supply chain challenges due to fluctuating precursor chemical availability. Strategic stockpiling and multi-step synthesis optimization are becoming common practices among specialty chemical suppliers. Pricing analytics indicate a 15-20% premium for research-grade 2,5-dimethoxybenzenedicarbonitrile compared to industrial-grade material.
Future directions include computational modeling of 4655-68-9's electronic properties using density functional theory (DFT) to predict novel applications. The compound's HOMO-LUMO gap (estimated at 3.2 eV) suggests potential as an electron transport material in next-generation perovskite solar cells, a hot topic in renewable energy research.
4655-68-9 (1,4-Benzenedicarbonitrile, 2,5-dimethoxy-) Related Products
- 2571-54-2(2,4,6-Trimethoxybenzonitrile)
- 16932-49-3(2,6-Dimethoxybenzonitrile)
- 6609-56-9(2-Methoxybenzonitrile)
- 79365-05-2(Benzonitrile, 2-(4-methylphenoxy)-)
- 39900-63-5(2-Hydroxy-5-methoxybenzonitrile)
- 4107-65-7(2,4-Dimethoxybenzonitrile)
- 53078-70-9(2-Methoxy-5-methylbenzonitrile)
- 3556-60-3(3-Methoxy-4-methylbenzonitrile)
- 5312-97-0(2,5-Dimethoxybenzonitrile)
- 6476-32-0(2-Phenoxybenzonitrile)